7,22,25-Stigmastatrienol 7,22,25-Stigmastatrienol Stigmasta-7,22E,25-trien-3beta-ol is a steroid. It derives from a hydride of a stigmastane.
Brand Name: Vulcanchem
CAS No.: 14485-48-4
VCID: VC3729446
InChI: InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
SMILES: CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C
Molecular Formula: C29H46O
Molecular Weight: 410.7 g/mol

7,22,25-Stigmastatrienol

CAS No.: 14485-48-4

Cat. No.: VC3729446

Molecular Formula: C29H46O

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

7,22,25-Stigmastatrienol - 14485-48-4

Specification

CAS No. 14485-48-4
Molecular Formula C29H46O
Molecular Weight 410.7 g/mol
IUPAC Name (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Standard InChI Key IMWBKGMKWXIXEQ-FXIAWGAOSA-N
Isomeric SMILES CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C
SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C

Introduction

Chemical Structure and Identification

7,22,25-Stigmastatrienol, also known by its systematic name Stigmasta-7,22E,25-trien-3beta-ol, is a steroid compound with the molecular formula C29H46O and a molecular weight of 410.69 g/mol . The compound features a characteristic sterol structure with three double bonds located at positions 7, 22, and 25 of the carbon skeleton, as indicated in its name. The "E" designation in the alternative name refers to the specific configuration of the double bond at position 22.

The compound is identified by several key registry numbers and database identifiers:

  • CAS Registry Number: 14485-48-4

  • PubChem CID: 5283656

  • ChEBI ID: CHEBI:166818

  • Lipid Maps ID: LMST01040138

  • NSC Number: 114518

The structural characteristics can be further defined by its IUPAC systematic name: (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol . This comprehensive name precisely defines the stereochemistry and structural arrangement of the molecule's components.

Structural Representation and Identifiers

The structure of 7,22,25-Stigmastatrienol can be represented using various chemical notations:

  • SMILES: CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C

  • Standard InChI: InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1

  • InChIKey: IMWBKGMKWXIXEQ-FXIAWGAOSA-N

These notations serve as standardized identifiers for the compound in chemical databases and research literature, facilitating consistent identification across different platforms.

Physical and Chemical Properties

7,22,25-Stigmastatrienol appears as a powder in its pure form and demonstrates specific physical and chemical properties that influence its behavior in biological systems and laboratory applications .

Solubility Profile

The compound exhibits selective solubility characteristics, being soluble in various organic solvents including:

  • Chloroform

  • Dichloromethane

  • Ethyl acetate

  • DMSO (Dimethyl sulfoxide)

  • Acetone

This solubility profile is typical of steroids and reflects the predominantly hydrophobic nature of the molecule, with limited solubility in aqueous environments. The 3β-hydroxyl group provides a modest hydrophilic component to an otherwise lipophilic structure.

Natural Occurrence and Distribution

7,22,25-Stigmastatrienol is found naturally in various plant sources, with notable concentrations in pumpkin seeds (Cucurbita species) . It belongs to a group of Δ7-sterols that collectively contribute to the phytosterol profile of pumpkin seed oil.

Concentration in Pumpkin Varieties

Research analyzing the phytosterol composition of different pumpkin cultivars has revealed significant variations in 7,22,25-Stigmastatrienol content across species and varieties. The following table summarizes these findings:

Pumpkin SpeciesVariety7,22,25-Stigmastatrienol Content (mg/kg)
C. maximaAG40.63 ± 1.67
C. maximaDM34.10 ± 1.50
C. maximaGH36.70 ± 0.50
C. maximaPJB56.00 ± 2.45
C. maximaRVd'E41.50 ± 1.84
C. maximaSW72.84 ± 1.30
C. pepoMo34.50 ± 1.68
C. pepoMu68.40 ± 3.31
C. pepoJS71.70 ± 3.88
C. pepoOb62.60 ± 0.52

Table 1: 7,22,25-Stigmastatrienol content in different pumpkin cultivars of Cucurbita maxima and Cucurbita pepo species .

This data reveals considerable variation, with concentrations ranging from 34.10 mg/kg to 72.84 mg/kg depending on the variety. Notably, the SW variety of C. maxima and the JS variety of C. pepo exhibit particularly high concentrations of this compound, suggesting potential genetic or environmental factors influencing its biosynthesis.

Biological Significance and Health Implications

As a member of the Δ7-sterols family, 7,22,25-Stigmastatrienol exhibits biological properties that may contribute to various health benefits. Research has identified several potential mechanisms through which this compound and related sterols may influence physiological processes.

Prostate Health Support

Studies suggest that Δ7-sterols, including 7,22,25-Stigmastatrienol, may support prostate health by preventing excessive cell proliferation . This property makes these compounds of particular interest in the context of prostate health maintenance and potentially in the development of nutraceutical approaches for prostate conditions.

Role in Plant Biology

In plants, sterols like 7,22,25-Stigmastatrienol serve essential functions in cell membrane structure and regulation. The specific distribution of different sterol types across plant species and varieties reflects their evolutionary adaptations and metabolic specializations.

Analytical Methods for Detection and Quantification

The identification and quantification of 7,22,25-Stigmastatrienol in natural samples require sophisticated analytical techniques. Current research employs several approaches to accurately measure this compound in complex matrices.

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent the primary analytical techniques for separating and detecting 7,22,25-Stigmastatrienol in plant extracts. These methods allow for the resolution of structurally similar sterols based on their different retention times under specific analytical conditions.

Quantification Methods

For quantitative analysis, the internal standard method using 5α-cholestane has been employed in research studies . This approach provides accurate determination of 7,22,25-Stigmastatrienol concentrations in complex mixtures by comparing peak areas or heights with those of a known standard.

Structural Confirmation

Mass spectrometry (MS) coupled with chromatographic techniques offers definitive structural confirmation of 7,22,25-Stigmastatrienol based on its characteristic fragmentation pattern. The mass spectral data, combined with retention time information, provides a reliable means of identifying this compound in natural extracts.

Research Applications and Future Directions

The study of 7,22,25-Stigmastatrienol continues to evolve, with several promising research directions emerging from current understanding.

Cultivation Optimization

Given the significant variation in 7,22,25-Stigmastatrienol content across different pumpkin varieties, there exists potential for selective breeding or cultivation practices aimed at enhancing the concentration of this bioactive compound in pumpkin seeds. Such approaches could increase the nutraceutical value of pumpkin seed oil and derived products.

Mechanistic Studies

Further research into the precise biological mechanisms through which 7,22,25-Stigmastatrienol exerts its effects on cellular processes, particularly in relation to prostate health, would enhance understanding of its potential applications. Molecular and cellular studies could elucidate the specific pathways involved in its bioactivity.

Formulation Development

The development of stable formulations that preserve and potentially enhance the bioavailability of 7,22,25-Stigmastatrienol represents another important research direction. Given its lipophilic nature, innovative delivery systems may be required to optimize its therapeutic potential.

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